Metam

Description

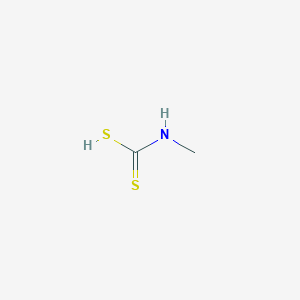

Methylcarbamodithioic acid K salt, also known as monopotassium methyldithiocarbamate or C2H4NS2. k, belongs to the class of organic compounds known as organosulfur compounds. These are organic compounds containing a carbon-sulfur bond. Methylcarbamodithioic acid K salt is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, methylcarbamodithioic acid K salt is primarily located in the cytoplasm.

Structure

3D Structure

Properties

IUPAC Name |

methylcarbamodithioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NS2/c1-3-2(4)5/h1H3,(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVVJDQGXFXBRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

137-41-7 (mono-potassium salt), 137-42-8 (hydrochloride salt), 39680-90-5 (ammonium salt), 6734-80-1 (mono-hydrochloride salt.dihydrate) | |

| Record name | Metam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5043970 | |

| Record name | Metam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144-54-7, 137-41-7 | |

| Record name | Metam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyldithiocarbamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OA1I97689K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylcarbamodithioic acid K salt | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Metam Sodium in Soil Fumigation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metam sodium, a widely utilized soil fumigant, undergoes a critical transformation in the soil to exert its biocidal activity. Upon application to moist soil, it rapidly decomposes, primarily into methyl isothiocyanate (MITC), the principal agent responsible for its efficacy against a broad spectrum of soil-borne pathogens, nematodes, and weeds. This guide provides a comprehensive technical overview of the chemical and biological processes governing the action of metam sodium in the soil environment. It details the conversion of metam sodium to MITC, the factors influencing this process, and the subsequent degradation and mode of action of MITC. Furthermore, this document outlines the impact of metam sodium on soil microbial communities and provides detailed experimental protocols for the analysis of its active compound and the assessment of its effects on soil microflora.

The Chemistry of Metam Sodium in Soil: Conversion to an Active Fumigant

Metam sodium (sodium N-methyldithiocarbamate) itself is not the primary biocidal agent. Its efficacy relies on its rapid and efficient conversion to methyl isothiocyanate (MITC) upon contact with moist soil.[1][2] This conversion is a crucial first step in the fumigation process.

The Conversion Process

The transformation of metam sodium to MITC is a rapid, abiotic decomposition process.[1][2] In the presence of water, metam sodium hydrolyzes to form MITC and hydrogen sulfide. The overall chemical reaction can be summarized as follows:

CH₃NHCS₂Na + H₂O → CH₃NCS + H₂S + NaOH

This conversion is typically completed within a short period, often within an hour to a day following application, depending on various soil conditions.[1]

Factors Influencing Conversion Efficiency

While the conversion of metam sodium to MITC is generally efficient, several edaphic and environmental factors can influence the rate and extent of this transformation.

Data Presentation: Conversion Efficiency of Metam Sodium to MITC in Various Soils

| Soil Type | Organic Carbon (%) | Clay (%) | pH | Conversion Efficiency (%) | Reference |

| Arlington sandy loam | 0.8 | 10 | 7.5 | >92 | [1] |

| Carsitas loamy sand | 0.5 | 6 | 7.8 | >92 | [1] |

| Domino silt loam | 1.2 | 25 | 7.6 | >92 | [1] |

| Grangeville fine sandy loam | 0.9 | 15 | 7.7 | >92 | [1] |

| Tujunga loamy sand | 0.3 | 4 | 6.9 | >92 | [1] |

| Woburn sandy loam | 2.5 | 12 | 5.5 | >92 | [1] |

Table 1: High conversion efficiency of metam sodium to MITC was observed across a range of soil types, suggesting that soil type has a minimal impact on the conversion process itself.[1]

Initial Metam Sodium Concentration: The initial concentration of metam sodium applied to the soil can affect the conversion efficiency. Studies have shown that the conversion efficiency may decrease at very high application rates.[1]

Soil Temperature and Moisture: The rate of decomposition of metam sodium is strongly dependent on soil temperature and moisture.[1] Higher temperatures generally accelerate the conversion process. Adequate soil moisture is essential for the hydrolysis reaction to occur.

The Biocidal Action of Methyl Isothiocyanate (MITC)

Once formed, MITC is a highly volatile and reactive compound that acts as a potent biocide against a wide range of soil organisms.

Mode of Action

The primary mode of action of MITC is its ability to react with and inactivate essential enzymes in living organisms. Specifically, it targets sulfhydryl groups (-SH) present in the amino acid cysteine, which is a critical component of many proteins and enzymes. By binding to these sulfhydryl groups, MITC disrupts cellular respiration and other vital metabolic processes, leading to cell death. This multi-site activity makes it effective against a broad spectrum of organisms and reduces the likelihood of resistance development.

Efficacy Against Soil-Borne Pathogens

Metam sodium, through the action of MITC, is effective in controlling a variety of economically important soil-borne plant pathogens.

Data Presentation: Efficacy of Metam Sodium Against Key Soil-Borne Pathogens

| Pathogen | Disease | Host Crop(s) | Metam Sodium Application Rate | Efficacy (Reduction in Pathogen Population/Disease Incidence) | Reference(s) |

| Rhizoctonia solani | Damping-off, Root Rot | Various | 187 - 702 L/ha | Significant linear reduction in populations | [3] |

| Fusarium oxysporum | Fusarium Wilt | Various | 187 - 702 L/ha | Significant reduction in propagules | [2][4] |

| Pythium spp. | Damping-off, Root Rot | Various | 187 - 702 L/ha | Significant reduction in sporangia | [3][4][5] |

| Verticillium dahliae | Verticillium Wilt | Potato, Tomato | Not specified | Effective in reducing disease incidence | [5] |

Table 2: Metam sodium demonstrates significant efficacy against a range of soil-borne fungal pathogens at various application rates.

Degradation and Environmental Fate of MITC

The persistence of MITC in the soil is a critical factor influencing both its efficacy and its potential environmental impact. The degradation of MITC is influenced by both biotic and abiotic factors.[6]

Abiotic Degradation

Chemical degradation of MITC can occur, particularly in the presence of certain soil components and conditions. Factors such as soil pH and the presence of organic matter can influence the rate of abiotic degradation.[7]

Biotic Degradation

Soil microorganisms play a significant role in the breakdown of MITC.[6] Various bacteria and fungi possess the enzymatic machinery to metabolize MITC, utilizing it as a carbon and nitrogen source. The rate of biodegradation can be influenced by the composition and activity of the soil microbial community. Repeated applications of metam sodium can sometimes lead to the development of microbial populations with an enhanced ability to degrade MITC, a phenomenon known as accelerated degradation.[5]

Signaling Pathways and Logical Relationships

Impact on Soil Microbial Communities

The broad-spectrum activity of MITC inevitably affects non-target soil microorganisms, which play crucial roles in soil health and nutrient cycling.

Short-Term Effects

Application of metam sodium typically leads to a significant, short-term reduction in the total microbial biomass and a shift in the microbial community structure. This is due to the non-selective nature of MITC, which affects a wide range of bacteria and fungi.

Community Recovery and Resilience

Following the initial disruption, soil microbial communities generally exhibit a degree of resilience. After the dissipation of MITC, microbial populations tend to recover, although the composition of the community may be altered compared to the pre-fumigation state. Some studies have shown that certain microbial groups may be more sensitive to metam sodium than others, leading to shifts in the relative abundance of different taxa.

Experimental Workflow for Microbial Community Analysis

Experimental Protocols

Determination of Methyl Isothiocyanate (MITC) in Soil by Gas Chromatography (GC)

Objective: To quantify the concentration of MITC in soil samples following the application of metam sodium.

Materials:

-

Gas chromatograph (GC) equipped with a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS) detector.

-

GC column suitable for volatile organic compound analysis (e.g., DB-624 or equivalent).

-

Headspace vials with PTFE-lined septa.

-

Analytical standard of methyl isothiocyanate.

-

Organic solvent (e.g., ethyl acetate or hexane).

-

Sodium sulfate (anhydrous).

-

Syringes for gas and liquid sampling.

-

Vortex mixer and centrifuge.

Procedure:

-

Sample Collection: Collect soil samples from the treated area at specified time intervals. Store samples in airtight containers and keep them cool to prevent volatilization of MITC.

-

Extraction:

-

Weigh a known amount of soil (e.g., 10 g) into a headspace vial.

-

Add a known volume of organic solvent (e.g., 10 mL of ethyl acetate).

-

Add a small amount of anhydrous sodium sulfate to remove any moisture.

-

Immediately seal the vial with a PTFE-lined septum and cap.

-

-

Vortex and Equilibrate:

-

Vortex the vial for 1-2 minutes to ensure thorough mixing of the soil and solvent.

-

Allow the vial to equilibrate at a constant temperature (e.g., 60°C) for a set period (e.g., 30 minutes) to allow MITC to partition into the headspace.

-

-

Headspace Analysis:

-

Using a gas-tight syringe, withdraw a known volume of the headspace gas (e.g., 1 mL).

-

Inject the headspace sample into the GC.

-

-

Gas Chromatography Conditions (Example):

-

Injector Temperature: 200°C

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 150°C.

-

Hold at 150°C for 2 minutes.

-

-

Detector Temperature (FPD): 250°C

-

Carrier Gas (Helium) Flow Rate: 1.5 mL/minute

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of MITC in the same solvent.

-

Analyze the standards under the same GC conditions.

-

Determine the concentration of MITC in the soil sample by comparing the peak area of the sample to the calibration curve.

-

Assessment of Soil Microbial Community Structure using Phospholipid Fatty Acid (PLFA) Analysis

Objective: To characterize the changes in the soil microbial community composition following metam sodium fumigation.

Materials:

-

Freeze-dryer.

-

Centrifuge.

-

Solid-phase extraction (SPE) columns (Silica).

-

Gas chromatograph (GC) with a flame ionization detector (FID).

-

Solvents: Chloroform, methanol, hexane, acetone.

-

Reagents: Potassium hydroxide (KOH), acetic acid.

-

Internal standard (e.g., 19:0 phosphatidylcholine).

Procedure:

-

Sample Preparation:

-

Collect soil samples and freeze-dry them immediately.

-

Grind the freeze-dried soil to a fine powder.

-

-

Lipid Extraction (Modified Bligh-Dyer Method):

-

To a known weight of soil (e.g., 5 g), add a single-phase extraction solvent mixture of chloroform:methanol:phosphate buffer (1:2:0.8 v/v/v).

-

Add an internal standard.

-

Shake the mixture for 2 hours and then centrifuge.

-

Collect the supernatant containing the lipids.

-

-

Fractionation:

-

Pass the lipid extract through a silica-based SPE column.

-

Elute neutral lipids with chloroform.

-

Elute glycolipids with acetone.

-

Elute phospholipids with methanol.

-

-

Derivatization (Transesterification):

-

Dry the phospholipid fraction under nitrogen gas.

-

Add a mild alkaline methanolysis reagent (e.g., 0.2 M methanolic KOH) to convert the fatty acids in the phospholipids to fatty acid methyl esters (FAMEs).

-

Incubate at 37°C for 30 minutes.

-

Neutralize the reaction with acetic acid.

-

-

FAME Extraction:

-

Extract the FAMEs with hexane.

-

Wash the hexane layer with deionized water.

-

Dry the hexane layer over anhydrous sodium sulfate.

-

-

GC Analysis:

-

Inject the FAME extract into the GC-FID.

-

Use a suitable capillary column (e.g., HP-ULTRA 2).

-

Identify and quantify the FAMEs by comparing their retention times and peak areas to a known standard mixture (e.g., Bacterial Acid Methyl Ester (BAME) mix).

-

-

Data Analysis:

-

Calculate the abundance of different microbial groups (e.g., Gram-positive bacteria, Gram-negative bacteria, fungi) based on the presence and abundance of specific biomarker fatty acids.

-

Analyze changes in the microbial community structure between fumigated and non-fumigated soils.

-

Conclusion

The mechanism of action of metam sodium in soil fumigation is a multi-faceted process initiated by its rapid conversion to the potent biocide, methyl isothiocyanate. The efficacy of this fumigant is dependent on a complex interplay of chemical transformations, interactions with soil components, and the biological and abiotic degradation of its active ingredient. Understanding these core principles is paramount for optimizing its use in agricultural settings, minimizing potential environmental impacts, and developing sustainable pest management strategies. The experimental protocols provided herein offer a framework for researchers to further investigate and quantify the intricate dynamics of metam sodium in the soil environment.

References

- 1. blm.gov [blm.gov]

- 2. Plant Disease 1988 | Effects of Metam-Sodium Applied by Drip Irrigation on Root-Knot Nematodes, Pythium ultimum, and Fusarium sp. in Soil and on Carrot and Tomato Roots [apsnet.org]

- 3. apsnet.org [apsnet.org]

- 4. apsnet.org [apsnet.org]

- 5. Accelerated degradation of metam-sodium in soil and consequences for root-disease management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ars.usda.gov [ars.usda.gov]

- 7. The effects and mode of action of biochar on the degradation of methyl isothiocyanate in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Breakdown of Metam Potassium in Different Soil Types

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decomposition of metam potassium in various soil environments. Metam potassium is a broad-spectrum soil fumigant, and understanding its transformation in the soil is crucial for assessing its efficacy, environmental fate, and potential impact on non-target organisms. This document delves into the breakdown products, the influence of soil properties on degradation kinetics, and the methodologies used to study these processes.

Core Concepts: From Metam Potassium to Methyl Isothiocyanate (MITC)

Metam potassium (potassium N-methyldithiocarbamate) is not the primary biocidal agent itself. Upon application to moist soil, it rapidly undergoes chemical hydrolysis to form its main breakdown product, methyl isothiocyanate (MITC) .[1] This conversion is a crucial first step, as MITC is a highly volatile and reactive compound responsible for the fumigant's nematicidal, fungicidal, insecticidal, and herbicidal properties.

The conversion from metam potassium to MITC is a rapid, abiotic process.[1] However, the subsequent degradation of MITC is a more complex process influenced by a combination of chemical and biological factors within the soil matrix.[2]

Quantitative Analysis of Metam Potassium Breakdown

The persistence and concentration of MITC in the soil are critical for its effectiveness as a fumigant. These parameters are significantly influenced by soil type and other environmental conditions. The rate of degradation is often expressed as a half-life (DT50), the time it takes for 50% of the compound to dissipate.

While comprehensive comparative data across a wide range of soil types is often presented in disparate studies, the following table summarizes the degradation kinetics of MITC in an Arlington sandy loam, demonstrating the significant impact of organic amendments and temperature.

| Soil Treatment | Temperature (°C) | First-Order Rate Constant (k, d⁻¹) (± SE) | Half-life (DT₅₀, days) |

| Unamended Soil | 20 | 0.12 ± 0.01 | 5.8 |

| Chicken Manure (1.0%) | 20 | 0.20 ± 0.03 | 3.5 |

| Chicken Manure (2.5%) | 20 | 0.28 ± 0.01 | 2.5 |

| Chicken Manure (5.0%) | 20 | 0.32 ± 0.04 | 2.2 |

| Unamended Soil | 30 | 0.23 ± 0.02 | 3.0 |

| Chicken Manure (1.0%) | 30 | 0.50 ± 0.01 | 1.4 |

| Chicken Manure (2.5%) | 30 | 0.59 ± 0.05 | 1.2 |

| Chicken Manure (5.0%) | 30 | 0.92 ± 0.08 | 0.8 |

| Unamended Soil | 40 | 0.39 ± 0.03 | 1.8 |

| Chicken Manure (1.0%) | 40 | 1.20 ± 0.08 | 0.6 |

| Chicken Manure (2.5%) | 40 | 1.70 ± 0.08 | 0.4 |

| Chicken Manure (5.0%) | 40 | 2.00 ± 0.08 | 0.3 |

Data adapted from a study on Arlington sandy loam.[2]

Key Observations:

-

Effect of Organic Matter: The addition of chicken manure, a source of organic matter, significantly accelerated the degradation of MITC, leading to a shorter half-life.[2]

-

Effect of Temperature: Higher temperatures increased the rate of MITC degradation in both unamended and amended soil.[2]

-

Soil Texture: While not detailed in the table, soil texture plays a crucial role. Finer textured soils, such as clay loams, tend to retain MITC longer than coarser, sandy soils due to differences in sorption and gas diffusion rates.[3] Sandy clay loam has been shown to have lower MITC volatilization compared to sandy soil.

Experimental Protocols

To investigate the breakdown of metam potassium and its primary product, MITC, in different soil types, a soil microcosm study can be employed. The following is a detailed methodology for such an experiment.

Objective

To determine the degradation kinetics and identify the major breakdown products of metam potassium in different soil types (e.g., sandy, clay, loam) under controlled laboratory conditions.

Materials

-

Soils: Representative samples of sandy, clay, and loam soils. Soils should be characterized for their physical and chemical properties (texture, pH, organic matter content, cation exchange capacity).

-

Metam Potassium: Analytical grade standard.

-

Methyl Isothiocyanate (MITC): Analytical grade standard.

-

Chemicals: Organic solvents (e.g., ethyl acetate, hexane), anhydrous sodium sulfate.

-

Equipment:

-

Incubator with temperature and humidity control.

-

Glass microcosms (e.g., 250 mL amber glass jars with PTFE-lined caps).

-

Gas chromatograph-mass spectrometer (GC-MS).

-

Headspace solid-phase microextraction (HS-SPME) autosampler and fibers (for MITC analysis).

-

Analytical balance, vortex mixer, centrifuge.

-

Experimental Design

-

Soil Preparation: Air-dry the soils and sieve them through a 2-mm mesh to ensure homogeneity.

-

Microcosm Setup:

-

Weigh a known amount of each soil type (e.g., 50 g) into the glass microcosms.

-

Adjust the moisture content of each soil to a predetermined level (e.g., 60% of water holding capacity).

-

Prepare a stock solution of metam potassium in sterile deionized water.

-

Spike the soil samples with the metam potassium stock solution to achieve a desired application rate.

-

Seal the microcosms immediately with PTFE-lined caps.

-

Prepare control microcosms for each soil type with no metam potassium added.

-

Prepare sterile control microcosms (autoclaved soil) to differentiate between biotic and abiotic degradation.

-

-

Incubation: Incubate all microcosms in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample triplicate microcosms for each soil type and treatment.

Analytical Method for MITC

The following protocol is based on a headspace solid-phase microextraction (HS-SPME) method coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS).

-

Sample Extraction:

-

Take a subsample of soil (e.g., 5 g) from the microcosm and place it into a headspace vial.

-

Add a salting-out agent (e.g., NaCl) and an internal standard.

-

Immediately seal the vial.

-

-

HS-SPME:

-

Place the vial in the autosampler.

-

Equilibrate the sample at a specific temperature to allow MITC to partition into the headspace.

-

Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.

-

-

GC-MS/MS Analysis:

-

Desorb the analytes from the SPME fiber in the hot injector of the GC.

-

Separate the compounds on a suitable capillary column.

-

Detect and quantify MITC using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Data Analysis

-

Calculate the concentration of MITC in each sample based on a calibration curve.

-

Plot the concentration of MITC over time for each soil type.

-

Determine the degradation kinetics (e.g., first-order) and calculate the half-life (DT50) for MITC in each soil type.

Visualization of Metam Potassium Breakdown and Experimental Workflow

Metam Potassium to MITC Conversion

The initial and most critical step in the activation of metam potassium is its conversion to MITC in the soil.

Caption: Conversion of Metam Potassium to MITC in Soil.

Breakdown Pathway of MITC

The degradation of MITC in soil is a complex process involving both microbial and chemical pathways. While the exact metabolites can vary depending on soil conditions, a simplified general pathway is presented below. The process is significantly driven by microbial activity, with several bacterial genera, including Pseudomonas, Bacillus, Arthrobacter, and Mycobacterium, implicated in the degradation of MITC.[4]

Caption: Simplified Degradation Pathway of MITC in Soil.

Experimental Workflow

The process of studying metam potassium breakdown in the laboratory follows a structured workflow from soil collection to data analysis.

Caption: Experimental Workflow for Soil Microcosm Study.

References

In-Depth Technical Guide: The Mode of Action of Methylisothiocyanate (MITC) Against Soilborne Pathogens

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylisothiocyanate (MITC) is a potent biocide widely utilized in agriculture as a soil fumigant. Its efficacy stems from a multi-pronged attack on the cellular machinery of soilborne pathogens, including fungi, oomycetes, and nematodes. This technical guide provides a comprehensive overview of the core mechanisms of MITC's action, presenting quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the key pathways and processes involved. The primary mode of action involves the non-specific alkylation of sulfhydryl groups in essential enzymes, leading to widespread protein dysfunction. This disruption of enzymatic activity triggers a cascade of secondary effects, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, cell death. In nematodes, MITC also acts as a potent inhibitor of acetylcholinesterase, leading to paralysis and death. This document serves as a detailed resource for researchers seeking to understand and further investigate the intricate molecular interactions between MITC and soilborne pathogens.

Core Mechanism of Action: Indiscriminate Enzymatic Inhibition

The fundamental mode of action of methylisothiocyanate lies in its high reactivity towards nucleophilic groups, particularly the sulfhydryl (-SH) groups of cysteine residues within proteins.[1] This electrophilic nature allows MITC to form covalent bonds with these groups, a process known as alkylation, which irreversibly alters the three-dimensional structure of enzymes and other proteins, leading to their inactivation.

This non-specific enzymatic inhibition disrupts a wide array of critical cellular processes, including:

-

Cellular Respiration: Inhibition of enzymes in the glycolytic pathway and the tricarboxylic acid (TCA) cycle cripples the pathogen's ability to generate ATP.

-

Cell Wall Synthesis and Maintenance: Enzymes responsible for the synthesis and remodeling of chitin and other cell wall components are key targets, compromising the structural integrity of the pathogen.

-

Detoxification Pathways: Enzymes such as glutathione S-transferases, which are crucial for detoxifying xenobiotics and endogenous toxic compounds, are also inhibited, rendering the pathogen more susceptible to cellular damage.

The broad-spectrum nature of this enzymatic inhibition is a key factor in MITC's effectiveness against a wide range of soilborne pathogens.

Quantitative Efficacy of MITC and its Precursors

The efficacy of MITC is dose-dependent and varies among different pathogen species. The following tables summarize available quantitative data for MITC's precursor, metam sodium, and other isothiocyanates against key soilborne pathogens. It is important to note that metam sodium decomposes in soil to release MITC, which is the primary active agent.

| Pathogen | Compound | Efficacy Metric | Value | Temperature (°C) | Soil Type |

| Pythium ultimum | Metam Sodium | LC90 | ≤ 165 µmol/kg soil | 10 & 20 | Sandy Loam |

| Phytophthora cactorum | Metam Sodium | LC90 | ≤ 165 µmol/kg soil | 10 & 20 | Sandy Loam |

| Meloidogyne javanica (J2) | Allyl-isothiocyanate | LC50 (3 days) | 2.76 µg/mL | Not Specified | In vitro |

| Meloidogyne javanica (J2) | Acryloyl-isothiocyanate | LC50 (3 days) | 2.53 µg/mL | Not Specified | In vitro |

| Meloidogyne javanica (J2) | Ethyl-isothiocyanate | LC50 (3 days) | 3.05 µg/mL | Not Specified | In vitro |

Table 1: Nematicidal and Fungicidal Efficacy of Isothiocyanates and Metam Sodium. This table presents the lethal concentrations (LC50 and LC90) of various isothiocyanates and metam sodium against selected soilborne pathogens.

| Pathogen | Fungicide | EC50 (µg/mL) |

| Rhizoctonia solani | SYP-14288 | 0.0003 - 0.0138 |

| Rhizoctonia solani | Fludioxonil | 0.06 x 10⁻³ |

| Rhizoctonia solani | Pencycuron | 0.1 x 10⁻³ |

| Rhizoctonia solani | Azoxystrobin | 74.85 x 10⁻³ |

| Fusarium oxysporum B | Epoxiconazole | 0.047 |

| Fusarium oxysporum B | Difenoconazole | 0.078 |

| Fusarium oxysporum B | Carbendazim | 0.445 |

Table 2: In Vitro Fungicidal Efficacy (EC50) of Various Fungicides Against Rhizoctonia solani and Fusarium oxysporum. This table provides the half-maximal effective concentrations (EC50) of several fungicides, illustrating the range of sensitivities of these pathogens to different chemical agents.

Secondary Modes of Action

The widespread enzymatic disruption caused by MITC leads to a cascade of downstream cellular events that contribute to its pathogenicity.

Induction of Oxidative Stress

The inhibition of key antioxidant enzymes, such as superoxide dismutase and catalase, coupled with the disruption of mitochondrial electron transport, leads to a significant increase in the intracellular concentration of reactive oxygen species (ROS). This state of oxidative stress causes widespread damage to cellular components, including lipids, proteins, and DNA, further exacerbating cellular dysfunction.

Mitochondrial Dysfunction

Mitochondria are a key target of MITC. The disruption of the electron transport chain not only leads to ROS production but also dissipates the mitochondrial membrane potential. This collapse of the electrochemical gradient inhibits ATP synthesis and can trigger the release of pro-apoptotic factors, initiating programmed cell death pathways.

Neurotoxicity in Nematodes

In plant-parasitic nematodes, MITC and other isothiocyanates exhibit a distinct neurotoxic mode of action. They are potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine at the neuromuscular junction. Inhibition of AChE leads to an accumulation of acetylcholine, causing constant nerve stimulation, paralysis, and ultimately, death of the nematode.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mode of action of MITC.

Pathogen Viability Assay using Fluorescein Diacetate (FDA) and Propidium Iodide (PI)

This protocol allows for the differentiation between live and dead pathogen cells based on membrane integrity and enzymatic activity.

Materials:

-

Pathogen culture (fungal spores, mycelial fragments, or nematodes)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorescein diacetate (FDA) stock solution (5 mg/mL in acetone)

-

Propidium iodide (PI) stock solution (1 mg/mL in water)

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets (blue excitation for FDA, green excitation for PI)

Procedure:

-

Wash the pathogen cells twice with PBS by centrifugation and resuspension.

-

Resuspend the final pellet in PBS to a suitable concentration.

-

Prepare a working staining solution by adding 2 µL of FDA stock solution and 10 µL of PI stock solution to 1 mL of PBS.

-

Add 100 µL of the cell suspension to 100 µL of the staining solution and incubate in the dark at room temperature for 15 minutes.

-

Place 10 µL of the stained cell suspension on a microscope slide and cover with a coverslip.

-

Observe the cells under a fluorescence microscope. Live cells with intact membranes and active esterases will fluoresce green (FDA), while dead cells with compromised membranes will fluoresce red (PI).

-

Count at least 200 cells per sample to determine the percentage of viable cells.

Measurement of Mitochondrial Membrane Potential using JC-1

The lipophilic cationic dye JC-1 is a sensitive fluorescent probe for monitoring mitochondrial membrane potential.

Materials:

-

Pathogen culture

-

JC-1 staining solution (e.g., from a commercial kit)

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - positive control for depolarization

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Grow the pathogen in a suitable liquid medium.

-

Treat the culture with the desired concentrations of MITC for the specified time. Include an untreated control and a positive control treated with CCCP (e.g., 10 µM).

-

Harvest the cells and wash them with a suitable buffer as recommended by the JC-1 kit manufacturer.

-

Resuspend the cells in the JC-1 staining solution and incubate at 37°C for 15-30 minutes in the dark.

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (emission ~590 nm). In cells with a depolarized mitochondrial membrane, JC-1 remains in its monomeric form and emits green fluorescence (emission ~529 nm).

-

The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to detect intracellular ROS.

Materials:

-

Pathogen culture

-

H2DCFDA stock solution (in DMSO)

-

Positive control for ROS induction (e.g., H₂O₂)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Grow the pathogen in a liquid medium and treat with MITC as described previously.

-

Add H2DCFDA to the culture to a final concentration of 10 µM and incubate in the dark at 37°C for 30-60 minutes.

-

Harvest and wash the cells to remove excess probe.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). An increase in fluorescence indicates an increase in intracellular ROS levels.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the general steps for analyzing the expression of target genes in response to MITC treatment.

Materials:

-

Pathogen culture treated with MITC

-

RNA extraction kit

-

DNase I

-

Reverse transcription kit

-

qPCR primers for target and reference genes

-

SYBR Green qPCR master mix

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from MITC-treated and control pathogen cells using a suitable RNA extraction kit, following the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize first-strand cDNA from the RNA template using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green master mix, specific primers for your target genes (e.g., genes involved in stress response, cell wall synthesis), and a validated reference gene for normalization.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in MITC-treated samples compared to the untreated control.

Visualizing the Mode of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Figure 1: Logical relationship of MITC's multifaceted mode of action.

Figure 2: General experimental workflow for assessing MITC's effects.

Figure 3: Signaling pathway of MITC-induced oxidative stress.

Conclusion

The mode of action of methylisothiocyanate against soilborne pathogens is a complex interplay of direct chemical reactions and subsequent biological responses. Its primary mechanism, the non-specific inhibition of essential enzymes through sulfhydryl group alkylation, triggers a cascade of events including oxidative stress and mitochondrial dysfunction, ultimately leading to cell death. In nematodes, the additional targeted inhibition of acetylcholinesterase contributes significantly to its nematicidal activity. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols as outlined in this guide, is crucial for the development of more effective and sustainable strategies for managing soilborne diseases. Further research into the specific enzymatic targets of MITC and the intricate details of the downstream cellular responses will undoubtedly pave the way for novel approaches in crop protection.

References

An In-depth Technical Guide to the Nematicidal Properties of Metam Compounds

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nematicidal properties of Metam compounds, primarily Metam sodium and Metam potassium. It details their mechanism of action, summarizes quantitative efficacy data from various studies, outlines common experimental protocols for their evaluation, and visualizes key processes and workflows.

Introduction and Mechanism of Action

Metam sodium (sodium N-methyldithiocarbamate) and Metam potassium are widely used, non-selective soil fumigants deployed to control a broad spectrum of soil-borne pests before planting.[1][2] Their targets include nematodes, pathogenic fungi, soil insects, and weeds.[1] The utility of these compounds does not stem from their direct application but from their rapid degradation in the soil environment.

Upon contact with moist soil, Metam compounds decompose to release methyl isothiocyanate (MITC), a highly volatile and potent biocide.[2][3] MITC is the primary active agent responsible for the nematicidal and other biocidal effects.[2][4][5] Its high vapor pressure allows it to diffuse through soil pores, effectively sterilizing a zone of treatment.[2] The mechanism of MITC toxicity is believed to be non-specific, involving the denaturation of essential proteins and enzymes within the target organisms through interactions with sulfhydryl groups, leading to general cellular disruption and mortality.

Caption: Mechanism of Action: Conversion of Metam compounds to MITC and its effect on nematodes.

Quantitative Nematicidal Efficacy

The effectiveness of Metam compounds has been quantified in numerous studies across various crops and target nematode species. The application rates are critical and are adjusted based on soil type, environmental conditions, and the target pest.

Table 1: Efficacy of Metam Sodium Against Root-Knot Nematodes (Meloidogyne spp.)

| Crop | Target Nematode | Application Rate (L/ha) | Water Volume (cm) | Efficacy & Key Findings | Reference |

| Tomato | M. incognita | 94 - 702 | 2.5 - 14.2 | Significantly reduced nematode numbers in soil and root gall ratings. Efficacy was comparable to 1,3-D fumigation. | [6] |

| Carrot | M. javanica | 63 - 281 | 4.3 | Effectively controlled nematode populations. | [6] |

| Potato | M. chitwoodi (Columbia Root Knot) | ~374 (40 GPA) | Not Specified | Used alone and in combination with other nematicides to manage infection. | [7] |

Table 2: Efficacy of Metam Sodium in Other Applications

| Setting | Target Nematode | Application Rate | Efficacy & Key Findings | Reference |

| Apple Orchard (Pre-plant) | Plant-parasitic nematodes | 748 (Low Rate) | Suppressed nematode populations and significantly improved tree trunk cross-sectional area one year after application. | [8] |

| Apple Orchard (Pre-plant) | Plant-parasitic nematodes | 1496 (High Rate) | Suppressed nematode populations and resulted in higher tree trunk cross-sectional area compared to control and low-rate treatments. | [8] |

| Pine Wood Fumigation | Bursaphelenchus xylophilus (Pinewood nematode) | 1162 g/m³ | Resulted in 97.4% mortality. | [9] |

Experimental Protocols for Efficacy Assessment

Evaluating the nematicidal properties of Metam compounds involves structured field or greenhouse trials. The methodologies below are synthesized from common practices cited in the literature.

-

Site Selection: Fields with a known history of pathogenic nematode infestation are chosen. Soil is characterized by type (e.g., sandy loam), organic matter content, and pH.[6]

-

Plot Establishment: The experimental area is divided into plots for different treatments (e.g., varying Metam rates, untreated control, alternative nematicide).

-

Pre-Treatment Sampling: Baseline nematode population density is established by collecting soil cores (e.g., 6 cores per plot at a 2-8 inch depth) before any treatment.[7]

-

Metam Application: Metam sodium is typically applied diluted in water. Common methods include:

-

Drip Irrigation (Chemigation): The compound is injected into the irrigation system and delivered through drip lines placed on the planting beds.[6]

-

Shank Injection: The fumigant is injected into the soil using shanks, followed by soil sealing to trap the volatile MITC.

-

Roto-till Incorporation: The compound is sprayed onto the soil surface and immediately incorporated into the soil with a rototiller.[7]

-

-

Post-Treatment Soil Sampling: At a set interval after application (e.g., just before planting), soil samples are taken again to quantify the reduction in live nematode counts.[6][7]

-

Bioassay with Host Crop: A susceptible crop is planted in the treated plots.

-

In-Season Evaluation: Plant health metrics such as stand, vigor, and growth are recorded.[7] For root-knot nematodes, a mid-season assessment of root galling provides a direct measure of infection severity.[6]

-

Harvest and Final Analysis: At the end of the growing season, the crop is harvested.

-

Yield Data: Total yield and marketable yield are measured.[8]

-

Nematode Infection Rating: A subsample of the harvested crop (e.g., potato tubers, tomato roots) is assessed for signs of nematode damage. For example, potato tubers may be hand-peeled to count infection sites.[7] Root systems are rated for galling severity.[6]

-

Caption: A generalized experimental workflow for evaluating the nematicidal efficacy of Metam compounds.

References

- 1. cdpr.ca.gov [cdpr.ca.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. beyondpesticides.org [beyondpesticides.org]

- 4. Toxicology of metam sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Publication : USDA ARS [ars.usda.gov]

- 6. apsnet.org [apsnet.org]

- 7. ucanr.edu [ucanr.edu]

- 8. journals.flvc.org [journals.flvc.org]

- 9. researchgate.net [researchgate.net]

Metam Sodium: A Technical Guide to Pre-Plant Soil Sterilization for Broad-Spectrum Control

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Metam sodium, a dithiocarbamate pesticide, serves as a cornerstone in pre-plant soil fumigation for the management of a wide array of soil-borne pests. Upon application to moist soil, it undergoes rapid decomposition to its primary biocidal agent, methyl isothiocyanate (MITC). This transformation is a critical step in its efficacy as a broad-spectrum sterilant, targeting nematodes, fungi, bacteria, and weed seeds. The effectiveness of Metam sodium is contingent on a multitude of factors including soil type, temperature, moisture content, and application methodology. This technical guide provides an in-depth analysis of Metam sodium, encompassing its mechanism of action, quantitative efficacy data against key agricultural pests, detailed experimental protocols for its evaluation, and its impact on the soil microbiome.

Introduction

Soil-borne pathogens, nematodes, and weeds pose a significant threat to global agricultural productivity, causing substantial yield losses in a variety of crops. Chemical soil sterilization prior to planting is a widely adopted practice to mitigate these threats. Metam sodium has been a prominent soil fumigant for decades, valued for its broad-spectrum activity. It is applied as a water-soluble salt which then converts to the volatile and highly reactive methyl isothiocyanate (MITC) in the soil environment. The efficacy of Metam sodium treatments can be inconsistent, highlighting the need for a thorough understanding of its behavior in the soil and its interactions with target organisms. This guide aims to provide a comprehensive technical overview for researchers and professionals in the field.

Mechanism of Action

The biocidal activity of Metam sodium is primarily attributed to its decomposition product, methyl isothiocyanate (MITC).

Conversion of Metam Sodium to MITC

Upon contact with moist soil, Metam sodium (sodium N-methyldithiocarbamate) rapidly decomposes into MITC and hydrogen sulfide.[1] This conversion is a rapid abiotic process.[1] The general chemical equation for this reaction is:

CH₃NHCS₂Na → CH₃NCS + NaHS

The rate and efficiency of this conversion can be influenced by the initial concentration of Metam sodium, but it is largely independent of soil moisture, soil type, and soil atmospheric conditions within typical field application ranges.[1]

Cellular Targets of MITC

MITC is a potent electrophile that reacts with nucleophilic groups in essential biomolecules within target organisms. While the precise signaling pathways are a subject of ongoing research, the primary mechanisms of toxicity are understood to be:

-

Enzyme Inhibition: Isothiocyanates, including MITC, are known to cause irreversible alkylation of thiol (-SH) and amine (-NH₂) groups in proteins, particularly enzymes. This disrupts critical metabolic and cellular processes.

-

Oxidative Stress: Exposure to isothiocyanates can lead to the intracellular accumulation of reactive oxygen species (ROS) in fungal cells.[2] This oxidative stress can damage cellular components, including membranes and DNA.

-

Disruption of Mitochondrial Function: Studies on fungal cells have shown that isothiocyanates can decrease the oxygen consumption rate and lead to mitochondrial-membrane depolarization, thereby impairing cellular energy production.[2]

-

Cell Cycle Arrest: In some fungi, isothiocyanates have been observed to cause cell cycle arrest, preventing further proliferation.

The broad-spectrum nature of Metam sodium stems from the fact that these cellular targets are conserved across a wide range of organisms, including fungi, nematodes, and plant cells.

Quantitative Efficacy Data

The efficacy of Metam sodium is dose-dependent and influenced by environmental conditions and the target pest. The following tables summarize key quantitative data from various studies.

Table 1: Efficacy of Metam Sodium Against Soil-Borne Fungi and Oomycetes

| Target Organism | Soil Type | Temperature (°C) | Exposure Time (h) | LC₅₀ (µmol/kg soil) | LC₉₀ (µmol/kg soil) | Reference |

| Phytophthora cactorum | Sandy Loam | 10 | 24 | 43 | 96 | [3] |

| Phytophthora cactorum | Sandy Loam | 20 | 24 | Not Reported | ≤737 | [3] |

| Pythium ultimum | Sandy Loam | 20 | 24 | Not Reported | ≤737 | [3] |

| Verticillium dahliae | Sandy Loam | 10 | 24 | 167 | 606 | [3] |

| Verticillium dahliae | Sandy Loam | 20 | 24 | Not Reported | ≤737 | [3] |

| Fusarium culmorum | Silty Loam | Not Specified | Not Specified | Not Reported | 100% kill at 30 ml/m² | [4] |

| Pythium sp. | Silty Loam | Not Specified | Not Specified | Not Reported | 100% kill at 30 ml/m² | [4] |

| Rhizoctonia solani | Silty Loam | Not Specified | Not Specified | Not Reported | Reduction at 30 ml/m² | [4] |

Table 2: Efficacy of Metam Sodium Against Plant-Parasitic Nematodes

| Target Organism | Soil Type | Temperature (°C) | Exposure Time (h) | LC₉₀ (µmol/kg soil) | Additional Notes | Reference |

| Tylenchulus semipenetrans | Sandy Loam | 10 | 24 | ≤98 | Efficacy increased by 30% at 20°C | [3] |

| Meloidogyne spp. | Not Specified | Not Specified | Not Specified | Not Reported | Significant reduction in galls and population buildup | [5] |

| Pratylenchus spp. | Not Specified | Not Specified | Not Specified | Not Reported | Listed as a target pest | [6] |

| Heterodera spp. | Not Specified | Not Specified | Not Specified | Not Reported | Listed as a target pest | [6] |

| Trichodorus spp. | Not Specified | Not Specified | Not Specified | Not Reported | Listed as a target pest | [6] |

Table 3: Efficacy of Metam Sodium Against Weed Seeds and Tubers

| Target Organism | Soil Type | Temperature (°C) | Exposure Time (h) | LC₉₀ (µmol/kg soil) | Reference |

| Portulaca oleracea | Sandy Loam | 10 & 20 | 24 | ≤1,242 | [7] |

| Polygonum arenastrum | Sandy Loam | 10 & 20 | 24 | ≤1,922 | [7] |

| Stellaria media | Sandy Loam | 10 | 24 | >2,650 | [7] |

| Malva parviflora | Sandy Loam | 10 | 24 | >2,650 | [7] |

| Cyperus esculentus (tubers) | Sandy Loam | 10 | 24 | >2,650 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of Metam sodium.

Protocol for a Laboratory Soil Fumigation Efficacy Trial

This protocol outlines a typical laboratory experiment to determine the dose-response of a soil-borne pathogen to Metam sodium.

-

Soil Preparation:

-

Collect soil from a relevant agricultural field. Sieve the soil (e.g., through a 2-mm mesh) to remove large debris and ensure homogeneity.

-

Adjust the soil moisture to a predetermined level (e.g., 60-80% of field capacity) to facilitate the conversion of Metam sodium to MITC.[6]

-

If necessary, sterilize a portion of the soil by autoclaving to serve as a negative control and to study abiotic degradation.

-

-

Inoculum Preparation:

-

Culture the target pathogen (e.g., Fusarium oxysporum, Rhizoctonia solani) on a suitable growth medium (e.g., Potato Dextrose Agar).

-

Prepare a spore suspension or mycelial slurry of a known concentration.

-

Inoculate the prepared soil with the pathogen and allow for a period of colonization (e.g., 7-14 days).

-

-

Fumigation Microcosms:

-

Distribute the inoculated soil into airtight containers (microcosms), such as glass jars with sealed lids.

-

Prepare a stock solution of Metam sodium of known concentration.

-

Apply a range of Metam sodium concentrations to the soil in the microcosms. Include an untreated control.

-

Seal the microcosms immediately after application.

-

-

Incubation:

-

Incubate the microcosms at a controlled temperature (e.g., 20°C) for a specified duration (e.g., 24, 48, or 72 hours).

-

-

Efficacy Assessment (Bioassay):

-

After the incubation period, aerate the soil samples to allow for the dissipation of residual MITC.

-

Perform a bioassay to determine the viability of the target pathogen. This can be done by:

-

Serial Dilution Plating: Plate soil dilutions onto a selective medium to quantify colony-forming units (CFUs).

-

Baiting: Place sterile host plant tissue into the soil and subsequently plate the tissue to assess for infection.

-

-

Calculate the percentage of mortality or inhibition for each Metam sodium concentration relative to the untreated control.

-

-

Data Analysis:

-

Use probit or logit analysis to determine the LC₅₀ (lethal concentration for 50% of the population) and LC₉₀ (lethal concentration for 90% of the population) values.

-

Protocol for MITC Residue Analysis in Soil via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of MITC residues in soil.

-

Sample Collection and Preparation:

-

Collect soil samples from the treated area at various time points after Metam sodium application.

-

Store samples in airtight containers and keep them cool to prevent further degradation of MITC.

-

A known weight of the soil sample is taken for extraction.

-

-

Extraction:

-

Extract MITC from the soil using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Sonication or shaking can be used to improve extraction efficiency.

-

For volatile compounds like MITC, headspace solid-phase microextraction (HS-SPME) is a sensitive and efficient extraction technique.[3]

-

-

Cleanup (if necessary):

-

The soil extract may need to be cleaned up to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) cartridges.

-

-

GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for analysis.

-

Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used to separate MITC from other compounds in the extract.

-

Injection: A small volume of the extract is injected into the GC.

-

Temperature Program: A temperature gradient is applied to the GC oven to elute the compounds at different times.

-

Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for MITC. The identification of MITC is based on its retention time and the presence of characteristic ions.

-

-

Quantification:

-

A calibration curve is generated using standards of known MITC concentrations.

-

The concentration of MITC in the soil samples is determined by comparing the peak area of the sample to the calibration curve.

-

Results are typically reported in ng/g or µg/g of soil.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to Metam sodium.

Caption: Conversion of Metam sodium to its active form, MITC.

Caption: General workflow for soil fumigation with Metam sodium.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. Frontiers | Glucosinolate-derived isothiocyanates impact mitochondrial function in fungal cells and elicit an oxidative stress response necessary for growth recovery [frontiersin.org]

- 3. Determination of methylisothiocyanate in soil and water by HS-SPME followed by GC-MS-MS with a triple quadrupole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gas Chromatographic Method for Residue Analysis of Metsulfuron Methyl from Soil [agris.fao.org]

- 6. aeciph.com [aeciph.com]

- 7. uaf.edu [uaf.edu]

The Herbicidal Efficacy of Metam Potassium on Weed Seeds: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Metam potassium, a water-soluble soil fumigant, serves as a potent tool in agricultural weed management. Upon application to moist soil, it undergoes decomposition to release its active biocidal agent, methyl isothiocyanate (MITC). This volatile compound exhibits broad-spectrum activity against a range of soil-borne pests, including fungi, nematodes, and critically for agricultural productivity, weed seeds. This technical guide provides an in-depth exploration of the herbicidal effects of Metam potassium on weed seeds, detailing its mechanism of action, experimental protocols for efficacy evaluation, and quantitative data on its effectiveness against various weed species.

Mechanism of Action: The Role of Methyl Isothiocyanate (MITC)

The herbicidal activity of Metam potassium is not direct but relies on its conversion to MITC in the soil. MITC is a highly reactive, electrophilic compound that acts as a general biocide. Its primary mode of action is the non-specific denaturation of essential enzymes and proteins within the cells of target organisms through covalent bonding with sulfhydryl and amino groups.[1] This multi-site inhibitory action disrupts numerous physiological processes vital for weed seed viability and germination.

One of the key mechanisms implicated in MITC's herbicidal effect is the induction of oxidative stress. The disruption of cellular processes by MITC can lead to an overproduction of Reactive Oxygen Species (ROS), such as superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[2][3] While ROS are naturally occurring molecules in seed metabolism and can play a role in breaking dormancy, excessive levels induced by MITC lead to cellular damage, including lipid peroxidation, DNA damage, and protein degradation, ultimately resulting in seed death.[2][3]

Quantitative Efficacy of Metam Potassium on Weed Seeds

The efficacy of Metam potassium is dose-dependent and varies significantly among different weed species. The following tables summarize the effective concentration required to achieve 90% control (EC₉₀) for various weed seeds, as determined in microcosm bioassays. These studies provide a quantitative basis for understanding the application rates necessary for effective weed management.

| Weed Species (Common Name) | Weed Species (Scientific Name) | EC₉₀ (μmol kg⁻¹ soil) |

| Lambsquarters | Chenopodium album | 260[4] |

| Black Nightshade | Solanum nigrum | 358[4] |

| Purslane | Portulaca oleracea | 421[4] |

| Goosegrass | Eleusine indica | 443[4] |

| Brazil Pusley | Richardia brasiliensis | 512[4] |

| Black Medic | Medicago lupulina | 567[4] |

| Carolina Geranium | Geranium carolinianum | 786[4] |

Table 1: Effective Concentration (EC₉₀) of Metam Potassium for 90% Control of Various Weed Seeds.[4]

For comparative purposes, the following table presents the lethal concentration required to kill 90% (LC₉₀) of various weed seeds using Metam sodium, which also degrades to MITC.

| Weed Species (Common Name) | Weed Species (Scientific Name) | LC₉₀ (μmol kg⁻¹ soil) at 10°C | LC₉₀ (μmol kg⁻¹ soil) at 20°C |

| Common Purslane | Portulaca oleracea | 1242[5] | 500[5] |

| Common Knotweed | Polygonum arenastrum | 1922[5] | 850[5] |

| Common Chickweed | Stellaria media | >2650[5][6] | 1059[5] |

| Little Mallow | Malva parviflora | >2650[5][6] | >2650[5] |

| Yellow Nutsedge (tubers) | Cyperus esculentus | >2650[5][6] | 1833[5] |

Table 2: Lethal Concentration (LC₉₀) of Metam Sodium for 90% Control of Various Weed Seeds and Tubers at Two Different Temperatures.[5][6]

Experimental Protocols

Microcosm Bioassay for Determining Metam Potassium Efficacy

This protocol outlines a laboratory-based microcosm bioassay to determine the dose-response of weed seeds to Metam potassium.

1. Soil and Seed Preparation:

- Collect a representative soil sample from the target field. Air-dry the soil and sieve it to ensure homogeneity.

- Determine the soil's water holding capacity.

- Obtain certified weed seeds of the target species. If necessary, break any innate dormancy through appropriate stratification or scarification methods.

2. Microcosm Setup:

- Use glass jars or other sealable containers as microcosms.

- Add a predetermined amount of the prepared soil to each microcosm.

- Adjust the soil moisture to a specific percentage of its water holding capacity (e.g., 50-75%) to facilitate the conversion of Metam potassium to MITC.[1]

- Place a known number of weed seeds (e.g., 25-50) in a small, permeable bag (e.g., nylon mesh) and bury it in the center of the soil in each microcosm.

3. Metam Potassium Application:

- Prepare a stock solution of Metam potassium in water.

- Create a series of dilutions to achieve the desired range of application rates (e.g., 0, 50, 100, 250, 500, 750, 1000 μmol kg⁻¹ soil).

- Apply the corresponding dilution of Metam potassium solution to the soil surface of each microcosm, ensuring even distribution. The control group receives only water.

- Immediately seal the microcosms to prevent the escape of MITC gas.

4. Incubation:

- Incubate the sealed microcosms at a constant temperature (e.g., 20-25°C) for a specified duration (e.g., 24-72 hours).

5. Seed Viability Assessment:

- After the incubation period, unseal the microcosms in a well-ventilated area.

- Carefully retrieve the seed packets from the soil.

- Rinse the seeds to remove any adhering soil.

- Perform a germination test by placing the seeds on moist filter paper in petri dishes. Incubate the petri dishes under optimal conditions for germination (e.g., specific light and temperature cycles).

- Alternatively, for a quicker assessment of viability, a tetrazolium chloride (TZ) test can be performed. Live seeds will stain red due to the reduction of TZ by respiratory enzymes.

6. Data Analysis:

- Count the number of germinated seeds or viable seeds (from the TZ test) in each replicate.

- Calculate the percentage of mortality for each Metam potassium concentration relative to the control.

- Use probit or log-logistic analysis to model the dose-response relationship and calculate the EC₅₀ and EC₉₀ values.

Visualizations

Caption: Proposed signaling pathway for Metam potassium's herbicidal effect on weed seeds.

Caption: Experimental workflow for a microcosm bioassay of Metam potassium on weed seeds.

Conclusion

Metam potassium, through its conversion to the potent biocide methyl isothiocyanate, represents an effective pre-emergent herbicidal treatment. Its multi-site mode of action, involving the induction of oxidative stress and general enzymatic disruption, makes it a powerful tool against a broad spectrum of weed seeds. The quantitative data presented herein demonstrate its efficacy, while the detailed experimental protocols provide a framework for further research and evaluation. Understanding the molecular pathways and adhering to rigorous experimental design will continue to be crucial for optimizing the use of Metam potassium in sustainable and effective weed management strategies.

References

- 1. cwss.org [cwss.org]

- 2. Oxidative signaling in seed germination and dormancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ROS Signaling in Seed Dormancy Alleviation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of metam potassium on Fusarium oxysporum, Macrophomina phaseolina, Meloidogyne javanica, and seven weed species in microcosm experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. Dose Response of Weed Seeds, Plant-Parasitic Nematodes, and Pathogens to Twelve Rates of Metam Sodium in a California Soil [agris.fao.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metam potassium (potassium N-methyldithiocarbamate) is a widely utilized pre-plant soil fumigant valued for its broad-spectrum control of nematodes, soil-borne fungi, insects, and weeds.[1][2] However, the parent compound itself is not the primary biocidal agent. Its efficacy stems from its rapid decomposition in the soil to form methyl isothiocyanate (MITC), a volatile and highly reactive compound.[1][2][3] Understanding the chemical transformation of Metam potassium into MITC, the factors influencing this conversion, and the associated analytical methodologies is critical for optimizing its application, ensuring efficacy, and mitigating potential environmental and health risks. This technical guide provides a comprehensive overview of the core principles governing MITC formation from Metam potassium, complete with quantitative data, detailed experimental protocols, and visualizations of the key processes.

Chemical Transformation of Metam Potassium to MITC

The conversion of Metam potassium to the active biocidal agent, methyl isothiocyanate (MITC), is a rapid, abiotic decomposition process that occurs in the presence of moisture.[4][5] Metam potassium, a dithiocarbamate salt, is relatively unstable in aqueous environments and readily breaks down.[5]

The primary degradation pathway involves the protonation of the dithiocarbamate anion, followed by the elimination of a thiol group to yield MITC. The overall reaction can be summarized as follows:

CH₃NHCS₂⁻K⁺ + H₂O → CH₃N=C=S + K⁺ + HS⁻ + OH⁻

At a lower pH, Metam potassium degradation can also lead to the formation of other byproducts, including dihydrogen sulfide (H₂S), carbon disulfide (CS₂), and methylamine.[6] The formation of MITC is crucial as it is the molecule that provides the primary biocidal activity.[7]

Below is a diagram illustrating the chemical conversion pathway:

Factors Influencing MITC Formation

The rate and efficiency of MITC formation from Metam potassium are influenced by several key environmental factors:

-

Soil Moisture: Moisture is essential for the decomposition of Metam potassium.[4] The conversion is significantly faster in moist soils compared to dry conditions.[4]

-

Soil Temperature: Higher soil temperatures generally accelerate the rate of decomposition of Metam potassium to MITC.[8][9]

-

Soil pH: The degradation of Metam potassium is pH-dependent.[6] While the primary conversion to MITC occurs under a range of soil pH conditions, lower pH can favor the formation of other byproducts.[6]

-

Soil Type and Composition: Soil texture and organic matter content can influence the availability of water and the adsorption of both Metam potassium and MITC, thereby affecting the conversion rate and the subsequent volatilization of MITC.[4][5]

Quantitative Data on MITC Formation

The conversion of dithiocarbamates like Metam sodium (a close analog of Metam potassium) to MITC is a rapid process, often completed within an hour to a day following application.[4] The efficiency of this conversion can be very high, ranging from 87% to 95% under optimal conditions.[4] The formation rate constant (k) of MITC, however, can be influenced by the initial concentration of the parent compound.

Table 1: Formation Rate Constant (k) and Half-life of MITC from Metam Sodium at Various Application Rates

| Metam Sodium Application Rate (mmol kg⁻¹) | Formation Rate Constant (k) (h⁻¹) | Formation Half-life (h) |

| 0.5 | 41.4 | 0.017 |

| 5 | 20.7 | 0.034 |

| 10 | 14.4 | 0.048 |

| 20 | 11.1 | 0.062 |

| 40 | 9.9 | 0.070 |

Data adapted from a study on Metam sodium conversion in soil.[8]

Experimental Protocols for MITC Analysis

Accurate quantification of MITC is essential for research and monitoring purposes. The most common analytical techniques are gas chromatography and spectrophotometry.

Protocol 1: Determination of MITC in Soil by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and specific for the determination of the volatile MITC in soil samples.

1. Sample Preparation: a. Collect a known weight of soil (e.g., 10 g) into a 20 mL headspace vial. b. Add 1 mL of ethyl acetate to the vial to trap the MITC.[7] c. Immediately seal the vial with a Teflon-faced septum and an aluminum cap.[8]

2. Headspace Extraction: a. Place the sealed vial in a headspace autosampler. b. Incubate the vial at a controlled temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) to allow MITC to partition into the headspace.[10]

3. GC-MS Analysis: a. Inject a known volume of the headspace gas into the GC-MS system. b. Gas Chromatograph (GC) Conditions:

- Column: DB-624 or equivalent (for volatile compounds).[9]

- Injector Temperature: 200°C.

- Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 220°C at 10°C/min. c. Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).

- Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for MITC (e.g., m/z 73 and 72).[9]

4. Quantification: a. Prepare a calibration curve using standard solutions of MITC in ethyl acetate. b. Quantify the MITC concentration in the soil samples by comparing their peak areas to the calibration curve.

Below is a workflow diagram for the GC-MS analysis of MITC:

**Protocol 2: Spectrophotometric Determination of Total Dithiocarbamates (as CS₂) **

This method is a classic approach for determining the total dithiocarbamate content by measuring a colored complex formed from its degradation product, carbon disulfide (CS₂).

1. Acid Digestion: a. Place a known amount of the sample (e.g., soil or plant material) in a digestion flask. b. Add a solution of hot hydrochloric acid and stannous chloride to the flask.[11] c. Heat the mixture to boiling to facilitate the decomposition of dithiocarbamates to CS₂.[11]

2. CS₂ Trapping and Complexation: a. Purge the evolved CS₂ gas from the digestion flask using a stream of nitrogen. b. Bubble the gas through a trap containing a solution of copper (II) acetate and diethanolamine in ethanol.[11] c. The CS₂ reacts with the reagents to form a yellow-colored copper (II) N,N-diethyldithiocarbamate complex.

3. Spectrophotometric Measurement: a. Transfer the solution containing the colored complex to a cuvette. b. Measure the absorbance of the solution at a specific wavelength (typically around 435 nm) using a spectrophotometer.

4. Quantification: a. Prepare a calibration curve using standard solutions of a known dithiocarbamate (e.g., sodium diethyldithiocarbamate). b. Determine the total dithiocarbamate concentration in the sample, expressed as mg/kg of CS₂, by comparing its absorbance to the calibration curve.

Biocidal Mechanism of Action

The biocidal activity of MITC is attributed to its ability to act as a general, non-specific inhibitor of enzymes.[3] As a highly electrophilic compound, the isothiocyanate group (-N=C=S) of MITC can readily react with nucleophilic groups, such as the sulfhydryl (-SH) groups of cysteine residues and the amino (-NH₂) groups of lysine residues in proteins.[12] This covalent modification can lead to the inactivation of a wide range of essential enzymes, thereby disrupting critical cellular processes.

The primary mechanism of action is believed to involve the disruption of cellular respiration and metabolism in target organisms like fungi and nematodes.[2] By inhibiting key enzymes in these pathways, MITC effectively shuts down energy production and other vital functions, leading to cell death. There is also evidence that isothiocyanates can induce oxidative stress within cells, further contributing to their biocidal effects.[13]

Due to its non-specific nature, a single, defined signaling pathway for MITC's biocidal action is not well-established. Instead, its toxicity is the result of a broad-based disruption of cellular machinery. The logical relationship can be visualized as follows:

Conclusion

The transformation of Metam potassium into its active biocidal agent, MITC, is a fundamental process that underpins its agricultural importance. This conversion is a rapid chemical decomposition influenced by key soil parameters. A thorough understanding of these factors, coupled with robust analytical methods for MITC quantification, is paramount for optimizing its use, ensuring effective pest control, and minimizing off-target effects. While the biocidal mechanism of MITC is understood to be a non-specific disruption of cellular functions, further research into its precise molecular targets could pave the way for the development of more selective and sustainable pest management strategies. This guide provides a foundational technical overview for professionals engaged in research and development in this field.

References

- 1. Effect of Previous Application of Metam Sodium on the Generation and Degradation of Methyl Isothiocyanate in Soil. [scisoc.confex.com]

- 2. Soil microbial CNP and respiration responses to organic matter and nutrient additions: Evidence from a tropical soil incubation | AnaEE France [anaee-france.fr]

- 3. rroij.com [rroij.com]

- 4. d-nb.info [d-nb.info]

- 5. mdpi.com [mdpi.com]

- 6. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 7. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Biological Control of Plant-Parasitic Nematodes by Filamentous Fungi Inducers of Resistance: Trichoderma, Mycorrhizal and Endophytic Fungi [frontiersin.org]

- 11. Development of Suspended Droplet Microextraction Method for Spectrophotometric Determination of Serum Iron - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fungal and Bacterial Endophytes as Microbial Control Agents for Plant-Parasitic Nematodes [mdpi.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application